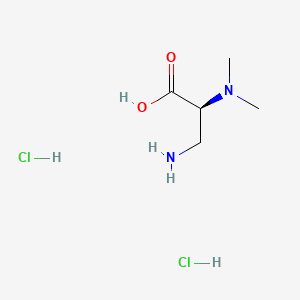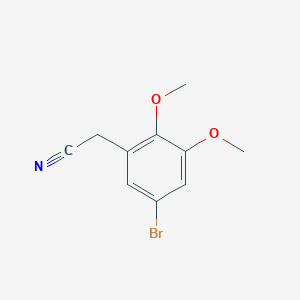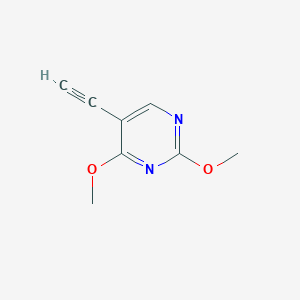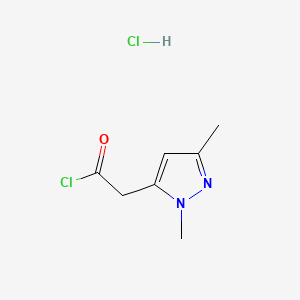
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl chloride group attached to the pyrazole ring, which is further stabilized by the addition of hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Introduction of the Acetyl Chloride Group: The acetyl chloride group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at low temperatures to prevent side reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the acetyl chloride derivative to form the hydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The acetyl chloride group in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The acetyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide
Major Products Formed
Substitution Products: Amides, esters, thioesters
Hydrolysis Product: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Wissenschaftliche Forschungsanwendungen
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is primarily based on its reactivity as an acetylating agent. The acetyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to modify the activity of target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group instead of an acetyl chloride group.
3,5-dimethyl-1H-pyrazole-1-acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis
Eigenschaften
Molekularformel |
C7H10Cl2N2O |
|---|---|
Molekulargewicht |
209.07 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrazol-3-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-5-3-6(4-7(8)11)10(2)9-5;/h3H,4H2,1-2H3;1H |
InChI-Schlüssel |
MNDRAVSDTMXCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CC(=O)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



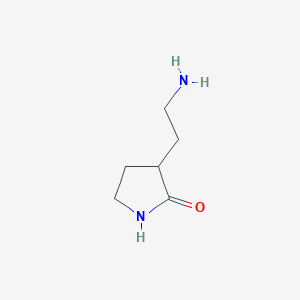
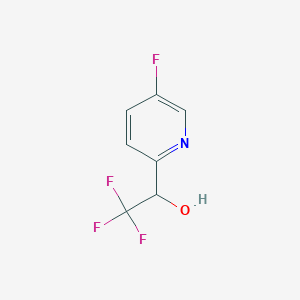
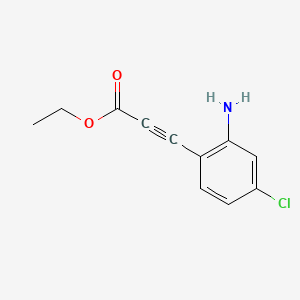
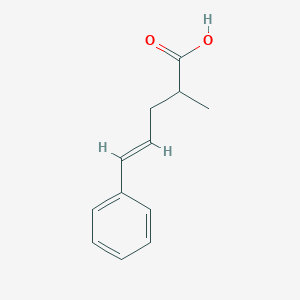
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
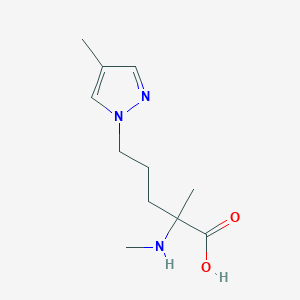
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
